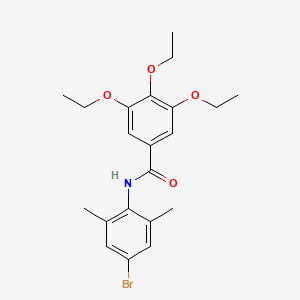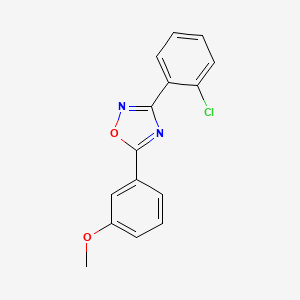![molecular formula C22H22O5 B4972163 ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, also known as EOP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin, a naturally occurring compound found in many plants, and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its ability to selectively bind to ROS and undergo a chemical reaction that results in the emission of fluorescence. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of a stable adduct between this compound and ROS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in cells and tissues, making it a promising tool for the detection of ROS in vivo. In addition, this compound has been shown to be stable under a wide range of conditions, including in the presence of reducing agents and at different pH levels.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate in lab experiments include its high selectivity for ROS, its stability under a wide range of conditions, and its minimal toxicity in cells and tissues. However, this compound does have some limitations, including its relatively low quantum yield and the need for specialized equipment to detect its fluorescence.
Future Directions
For research on ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for diseases involving ROS, and the exploration of its use in other scientific research applications, such as imaging and sensing.
In conclusion, this compound is a synthetic compound that has shown potential in a variety of scientific research applications, particularly as a fluorescent probe for the detection of ROS in cells and tissues. Its mechanism of action involves its ability to selectively bind to ROS and undergo a chemical reaction that results in the emission of fluorescence. This compound has minimal toxicity in cells and tissues, making it a promising tool for in vivo applications. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can be synthesized using a variety of methods, including the reaction of ethyl 2-bromoacetate with 7-hydroxy-6-ethyl-2-oxo-2H-chromene-4-carbaldehyde in the presence of a base. Another method involves the reaction of ethyl acetoacetate with 7-hydroxy-6-ethyl-2-oxo-2H-chromene-4-carbaldehyde in the presence of a catalyst. Both methods result in the formation of this compound with high yields.
Scientific Research Applications
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has shown potential in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause damage to cells and tissues. This compound has been shown to selectively bind to ROS and emit fluorescence, allowing for the detection and measurement of ROS levels in cells and tissues.
properties
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15-11-18-17(16-9-7-6-8-10-16)12-21(23)27-20(18)13-19(15)26-14(3)22(24)25-5-2/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNSFXCQWVHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)

![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)

![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)